Enhanced Lipophilicity and Structural Differentiation versus Non-Cyano and Non-Ethyl Benzimidazole Analogs
The 1-ethyl-2-methyl-5-cyano substitution pattern confers significantly enhanced lipophilicity compared to simpler benzimidazole analogs lacking the cyano and ethyl groups. This property directly influences membrane permeability, metabolic stability, and protein binding in biological systems . For instance, 1-ethyl-2-methyl-1H-benzimidazole (CAS 5805-76-5), which lacks the C5-cyano group, has a predicted LogP of approximately 2.36 . In contrast, the target compound 1-ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) exhibits a calculated LogP of 2.24-2.37 (ACD/LogP 1.96; KOWWIN estimate 2.37), reflecting the polar influence of the cyano group while maintaining favorable lipophilic character for passive diffusion .
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP (predicted): 2.24-2.37; ACD/LogP: 1.96; ACD/LogD (pH 7.4): 2.03 |
| Comparator Or Baseline | 1-Ethyl-2-methyl-1H-benzimidazole (CAS 5805-76-5): LogP 2.36 (predicted); 2-Methylbenzimidazole: LogP 1.52-1.65 (predicted) |
| Quantified Difference | Target compound LogP approximately 0.4-0.8 units higher than non-cyano analogs, representing a 2.5- to 6-fold increase in partition coefficient favoring membrane permeability |
| Conditions | Predicted values using ACD/Labs Percepta Platform and EPISuite KOWWIN v1.67; experimentally derived LogP data not available in public literature for direct comparison |
Why This Matters
Higher lipophilicity within an optimal range (LogP 2-3) enhances passive membrane permeability while the polar cyano group maintains aqueous solubility, making this compound a more balanced starting point for lead optimization compared to analogs lacking the cyano group.
